molecular formula C76H142N2O30P2 B1264982 (KDO)-lipid IVA

(KDO)-lipid IVA

Katalognummer: B1264982
Molekulargewicht: 1625.9 g/mol
InChI-Schlüssel: GPNCBCJEDRRCDW-ACUQGRCXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(KDO)-lipid IVA is a crucial biochemical intermediate in the conserved Raetz pathway for lipopolysaccharide (LPS) biosynthesis in Gram-negative bacteria . This molecule is formed by the glycosidic transfer of a single 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) sugar residue to the lipid A precursor, lipid IVA, a reaction catalyzed by the enzyme Kdo transferase (WaaA, EC 2.4.99.12) . It serves as an essential precursor for the synthesis of Kdo2-lipid A, the minimal LPS structure required for outer membrane integrity in organisms like Escherichia coli . This compound provides significant research value as a tool for elucidating the complex mechanisms of LPS assembly and for studying host innate immune recognition. The structure of lipid A, the membrane-anchoring portion of LPS, is the primary agonist of the Toll-like receptor 4 (TLR4)/MD-2 signaling complex in mammals . Early intermediates like (KDO)-lipid IVA and its precursor, lipid IVA, exhibit species-specific immunopharmacological activity; while lipid IVA is an antagonist of the human TLR4/MD-2 receptor, it functions as an agonist in other species like mice, making these molecules vital for probing the structural basis of immune activation and antagonism . Researchers utilize (KDO)-lipid IVA to investigate the fundamental biology of Gram-negative pathogens and to develop novel therapeutic strategies. These include the engineering of endotoxin-free E. coli strains for the safer production of recombinant proteins and the development of vaccine adjuvants or novel antibiotics targeting the LPS biosynthesis pathway . For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans.

Eigenschaften

Molekularformel

C76H142N2O30P2

Molekulargewicht

1625.9 g/mol

IUPAC-Name

(2R,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxy-2-[[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonooxyoxan-2-yl]methoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C76H142N2O30P2/c1-5-9-13-17-21-25-29-33-37-41-53(80)45-61(86)77-65-71(104-63(88)47-55(82)43-39-35-31-27-23-19-15-11-7-3)68(91)59(102-74(65)108-110(97,98)99)51-100-73-66(78-62(87)46-54(81)42-38-34-30-26-22-18-14-10-6-2)72(105-64(89)48-56(83)44-40-36-32-28-24-20-16-12-8-4)70(107-109(94,95)96)60(103-73)52-101-76(75(92)93)49-57(84)67(90)69(106-76)58(85)50-79/h53-60,65-74,79-85,90-91H,5-52H2,1-4H3,(H,77,86)(H,78,87)(H,92,93)(H2,94,95,96)(H2,97,98,99)/t53-,54-,55-,56-,57-,58-,59-,60-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,76-/m1/s1

InChI-Schlüssel

GPNCBCJEDRRCDW-ACUQGRCXSA-N

Isomerische SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)O)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O

Kanonische SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)O)C(=O)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Immunopharmacological Applications

(KDO)-lipid IVA serves as an important immunomodulator, influencing host immune responses through interactions with Toll-like receptor 4 (TLR4). It exhibits both agonistic and antagonistic properties depending on the species context:

  • Agonistic Role : In mouse models, (KDO)-lipid IVA acts as an agonist for TLR4-MD-2 complexes, stimulating immune responses. This property can be harnessed to develop adjuvants that enhance vaccine efficacy against various pathogens .
  • Antagonistic Role : Conversely, in humans, (KDO)-lipid IVA functions as an antagonist to TLR4, potentially providing a therapeutic avenue for managing inflammatory diseases by modulating excessive immune responses .

Case Study: Vaccine Development

A study demonstrated that structurally modified (KDO)-lipid IVA could be utilized as a vaccine adjuvant, enhancing the immunogenicity of co-administered antigens. This approach has shown promise in preclinical trials targeting infectious diseases .

Antibiotic Development

The biosynthetic pathway of (KDO)-lipid IVA presents opportunities for antibiotic development. Key enzymes involved in its synthesis are potential targets for novel antibacterial agents:

  • Targeting LpxK : LpxK is essential for the phosphorylation of lipid IVA, making it a prime target for inhibitors that could disrupt LPS biosynthesis and compromise bacterial viability .
  • Inhibitor Design : Research has identified several small molecules that inhibit LpxK activity, leading to reduced virulence in pathogenic bacteria such as Pseudomonas aeruginosa .

Data Table: Enzyme Targets and Inhibitors

EnzymeFunctionPotential Inhibitors
LpxKPhosphorylates lipid IVASmall molecule inhibitors
KdtATransfers KDO to lipid IVACompetitive inhibitors
WaaACatalyzes KDO additionSubstrate analogs

Understanding Bacterial Resistance

Research on (KDO)-lipid IVA is pivotal in understanding mechanisms of bacterial resistance to antibiotics. Variations in lipid A structures can influence bacterial survival under antibiotic pressure:

  • Structural Modifications : Bacteria can modify their lipid A structures to evade detection by the host immune system and resist antimicrobial agents. Studies have shown that alterations in acyl chain length and phosphate modifications affect TLR4 recognition and subsequent immune activation .

Case Study: Resistance Mechanisms

A comparative analysis of lipid A structures across different Escherichia coli strains revealed that those with modified (KDO)-lipid IVA exhibited enhanced resistance to polymyxin B, an antibiotic targeting LPS .

Chemical Ecology and Host Interactions

Recent hypotheses suggest that (KDO)-lipid IVA mediates chemical interactions between bacteria and their hosts:

  • Bacterial-Host Communication : The presence of lipid A variants influences host immune signaling pathways, thereby affecting microbial colonization and persistence within host environments .

Data Table: Host Responses to Lipid A Variants

Lipid A VariantHost ResponseMechanism
Lipid AStrong activationTLR4-mediated signaling
(KDO)-lipid IVAWeaker activationAntagonistic interaction

Analyse Chemischer Reaktionen

(i) Kdo Transfer Reaction

KdtA sequentially transfers two Kdo residues to lipid IVA:

  • First Kdo unit: Attached via α(2→6) linkage to the non-reducing GlcN of lipid IVA .

  • Second Kdo unit: Added via α(2→4) linkage to the first Kdo .
    Reaction :

lipid IVA+2CMP KdoKdtA KDO lipid IVA+2CMP\text{lipid IVA}+2\text{CMP Kdo}\xrightarrow{\text{KdtA}}\text{ KDO lipid IVA}+2\text{CMP}

  • Substrate specificity : KdtA requires Mg²⁺ and cardiolipin for optimal activity .

(ii) Subsequent Acylation

(KDO)₂-lipid IVA undergoes lauroylation (C12:0) or myristoylation (C14:0) by acyltransferases LpxL and LpxM, forming mature Kdo₂-lipid A .

Structural and Stability Characteristics

  • Molecular formula : C₈₄H₁₅₄N₂O₃₇P₂ .

  • Deprotonation : At pH 7.3, (KDO)-lipid IVA exists as a (5–)-charged species due to deprotonation of phosphates and carboxyl groups .

  • Thermodynamic stability : Maintains membrane integration via hydrophobic acyl chains (R-3-hydroxyacyl groups) .

Biological and Immunological Implications

  • TLR4 activation : (KDO)-lipid IVA acts as a weak agonist for mouse TLR4-MD-2 but an antagonist for human TLR4-MD-2 . Structural studies show species-specific interactions with TLR4 residues (e.g., K367*/R434* in mice) .

  • Antibiotic resistance : Modifications in (KDO)-lipid IVA acylation patterns (e.g., lauroylation) enhance bacterial resistance to hydrophobic antibiotics .

(i) In Vitro Assays

  • Radiolabeling : Using ³²P-labeled lipid X, researchers traced the conversion of lipid IVA to (KDO)₂-lipid IVA in E. coli extracts .

  • Kinetic analysis : KdtA exhibits a specific activity of 0.8 nmol/min/mg for Kdo₂-lipid IVA synthesis .

(ii) Genetic Studies

  • Chimeric enzymes : Hybrid KdtA proteins (N-terminal from E. coli, C-terminal from Haemophilus) revealed that the N-terminal domain determines mono- vs. bifunctional Kdo transfer .

Key Data Table

Property/ReactionValue/ConditionsSource
Molecular weight1846.1 g/mol
Optimal pH for KdtA8.5 (Tris-HCl buffer)
Required cofactors (KdtA)Mg²⁺, ATP, cardiolipin
TLR4 activation (mouse)EC₅₀ = 1.2 µM
Acyl chain specificityPrefers lauroyl (C12:0) and myristoyl (C14:0)

Vorbereitungsmethoden

Enzymatic Synthesis via the Raetz Pathway

The Raetz pathway, conserved in Escherichia coli and other Gram-negative bacteria, is the primary route for (KDO)-lipid IVA biosynthesis. Key enzymatic steps include:

Cytoplasmic Assembly of Lipid IVA

  • LpxA : Transfers (R)-3-hydroxymyristoyl chains from acyl carrier protein (ACP) to UDP-GlcNAc.
  • LpxC : Catalyzes the deacetylation of UDP-3-O-(3-hydroxyacyl)-GlcNAc, the committed step.
  • LpxD : Adds a second (R)-3-hydroxymyristoyl group to form UDP-2,3-diacyl-GlcN.
  • LpxH/LpxB : Hydrolyzes UDP-2,3-diacyl-GlcN to lipid X, which condenses with another UDP-2,3-diacyl-GlcN to form a tetra-acylated disaccharide-1-phosphate.
  • LpxK : Phosphorylates the 4′-position to generate lipid IVA.

Kdo Transfer by KdtA (WaaA)

  • Substrate Specificity : KdtA transfers Kdo residues from CMP-Kdo to lipid IVA. In E. coli, two Kdo residues are added, but monofunctional KdtA variants (e.g., Haemophilus influenzae) yield (KDO)-lipid IVA.
  • Reaction Conditions :
    • 50 mM HEPES (pH 7.5), 1 mM CMP-Kdo, 0.1% Triton X-100, 20 μM lipid IVA.
    • Temperature: 30°C, incubation time: 30–60 min.
  • Yield : 60–80% conversion efficiency when using purified KdtA.
Table 1: Enzymatic Synthesis Parameters
Parameter Value/Description Source
Lipid IVA substrate 20 μM
CMP-Kdo 1 mM
Triton X-100 0.1% (w/v)
Temperature 30°C
Enzyme KdtA (mono- or bifunctional)

Chemical Synthesis of (KDO)-Lipid IVA

Chemical approaches are employed when enzymatic methods are impractical or for producing analogs.

Kdo Glycosylation

  • Glycosyl Donor : Peracetylated Kdo trichloroacetimidate.
  • Coupling Reaction :
    • Lipid IVA (1 equiv), Kdo donor (1.2 equiv), BF₃·OEt₂ (0.1 equiv) in anhydrous dichloromethane.
    • Reaction time: 12–24 h at 0°C to room temperature.
  • Deprotection : Sequential treatment with NaOMe/MeOH (for acetyl groups) and hydrogenolysis (for benzyl ethers).
  • Yield : 25–40% after purification.

Challenges

  • Steric Hindrance : The 5-OH of Kdo is sterically hindered, requiring optimized protecting groups.
  • Anomeric Control : α-Selectivity is achieved using trichloroacetimidate donors, but β-anomers may form without careful catalysis.

Extraction and Purification from Bacterial Mutants

(KDO)-lipid IVA accumulates in bacterial strains with disrupted LPS biosynthesis pathways.

Strain Selection

  • CMR300/pHiKdtA : E. coli mutant expressing H. influenzae KdtA produces (KDO)-lipid IVA instead of Kdo₂-lipid A.
  • JW3595 : E. coli mutant lacking heptosyltransferases accumulates Kdo-(Hep)Kdo-lipid A, which can be hydrolyzed to (KDO)-lipid IVA.

Extraction Protocol

  • Cell Culture : Grow cells in LB broth at 30°C to OD₆₀₀ = 0.8–1.0.
  • Harvesting : Centrifuge at 4,000 × g for 20 min.
  • Lipid Extraction :
    • Bligh-Dyer method (chloroform:methhenol:water = 1:2:0.8).
    • Acidic partitioning (0.1 M HCl) to recover (KDO)-lipid IVA.
  • Purification :
    • DEAE-cellulose chromatography (linear NH₄OAc gradient in chloroform:methanol:water).
    • Preparative TLC (chloroform:pyridine:formic acid:water = 30:70:16:10).
Table 2: Extraction Yields from Bacterial Mutants
Strain Yield (mg/g dry weight) Purity (%) Source
CMR300/pHiKdtA 12.5 ± 1.2 95
JW3595 8.7 ± 0.9 88

Analytical Validation of (KDO)-Lipid IVA

Mass Spectrometry

  • ESI-MS : Negative-ion mode detects [M-H]⁻ ion at m/z 1,619.8 (calculated for C₇₆H₁₃₇N₂O₃₀P₂).
  • MS/MS Fragmentation : Characteristic fragments at m/z 1,415 (loss of Kdo) and m/z 1,097 (loss of phosphate).

Thin-Layer Chromatography (TLC)

  • Mobile Phase : Chloroform:pyridine:88% formic acid:water (30:70:16:10).
  • Visualization : Charring with 10% H₂SO₄ in ethanol.
  • Rf : 0.42–0.45.

Applications and Limitations

Immunological Studies

  • TLR4 Activation : (KDO)-lipid IVA is a weak TLR4 agonist compared to Kdo₂-lipid A.
  • Structure-Activity Relationships : Used to study the role of Kdo in MD-2 binding.

Technical Challenges

  • Instability : The Kdo moiety is acid-labile, requiring neutral pH during storage.
  • Scalability : Enzymatic methods are cost-prohibitive for large-scale production.

Q & A

Q. What are the enzymatic and genetic determinants of KDO attachment to Lipid IVA in Gram-negative bacteria?

The biosynthesis of KDO-Lipid IVA involves two sequential KDO transfers catalyzed by KDO transferase (encoded by kdtA/waaA). The first KDO is attached to Lipid IVA's non-reducing glucosamine (C-6´), followed by a second KDO linked to the first KDO's C-4-OH. This process requires CMP-KDO, synthesized via kdsA (8-phosphate-KDO synthase) and kdsB (CMP-KDO synthase). Mutations in these genes disrupt core oligosaccharide assembly, impacting bacterial viability .

Q. How is Lipid IVA structurally modified to form mature Lipid A?

After KDO attachment, Lipid IVA undergoes acylation by htrB (LpxL) and msbB (LpxM), which add C12 and C14 fatty acids to the C-2´ and C-3´ positions, respectively. These steps are critical for forming the hydrophobic anchor of lipopolysaccharides (LPS). Genetic knockout studies reveal that msbB mutants accumulate under-acylated Lipid IVA, impairing membrane integrity .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on Lipid IVA's species-specific TLR4 immunomodulatory activity?

Lipid IVA acts as a TLR4 agonist in mice but an antagonist in humans due to structural differences in MD-2 co-receptor residues (e.g., murine MD-2 residues 57, 61, and 122). Methodological approaches include:

  • Crystallography : Structural studies of murine TLR4/MD-2/Lipid IVA complexes highlight hydrophobic pocket variations .
  • In vitro assays: Use species-specific immune cells (e.g., THP-1 monocytes for human responses) to quantify cytokine secretion (e.g., IL-6, TNF-α) under controlled LPS/Lipid IVA co-stimulation .

Q. What strategies enable the tunable enzymatic synthesis of Lipid IVA analogs for structure-activity studies?

A cell-free, modular system using 19 purified E. coli enzymes (e.g., LpxA, LpxC, LpxD) allows precise control over acyl chain length and phosphorylation. Key steps:

  • Substrate swapping : Replace E. coli LpxA/D with homologs from Pseudomonas aeruginosa to incorporate C10/C12 hydroxyacyl chains .
  • LC-ESI-MS validation : Confirm product purity and identify side reactions (e.g., unexpected C14 incorporation by P. aeruginosa LpxD) .
  • Activity profiling : Test analogs in THP-1 cells for TLR4 antagonism/agonism via IL-6 ELISA (Figure 4 in ).

Q. What experimental challenges arise in analyzing Lipid IVA biosynthesis kinetics, and how are they addressed?

Challenges include enzyme promiscuity and intermediate instability. Solutions involve:

  • Continuous UV assays : Monitor NADPH consumption by FabG/FabI to quantify acyl carrier protein (ACP) elongation rates .
  • Radiolabeled substrates : Track [49-32P]-Lipid IVA modifications in membrane extracts (e.g., Rhizobium leguminosarum glycosylation assays) .
  • Mutagenesis : Use waa (rfa) gene mutants to isolate biosynthetic intermediates .

Methodological Recommendations

  • Genetic engineering : Employ E. coli strains with msbB or htrB knockouts to study under-acylated Lipid IVA .
  • Chromatography : Use mixed-mode (anion exchange/normal phase) columns to separate Lipid IVA analogs from LPS contaminants .
  • Data interpretation : Cross-reference species-specific activity data with MD-2 structural models to avoid misclassification of immunomodulatory effects .

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